1-Fluoro-2-(methoxymethyl)benzene
Overview
Description
1-Fluoro-2-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H9FO. It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-2-(methoxymethyl)benzene consists of a benzene ring with a fluorine atom and a methoxymethyl group attached to it . The exact positions of these substituents on the benzene ring can vary, leading to different isomers.Physical And Chemical Properties Analysis
1-Fluoro-2-(methoxymethyl)benzene is a liquid at room temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications
Crystal Structure Analysis :The fluoromethoxy-, methoxy-, and trimethoxy-substituted benzene rings, similar in structure to 1-Fluoro-2-(methoxymethyl)benzene, have been studied for their crystal structures. For example, in one molecule, these rings form dihedral angles with the central ring, indicating potential applications in material science and molecular engineering due to their unique geometrical arrangements (Xiaomei Zhang et al., 2010).
Chemical Synthesis and Fluorination :Fluorinated compounds are often used in organic synthesis and pharmaceuticals due to their unique reactivity and stability. Research demonstrates the use of similar fluorinated reagents for direct regiospecific fluorofunctionalization, a process that could potentially involve or be analogous to compounds like 1-Fluoro-2-(methoxymethyl)benzene (S. Stavber et al., 2002).
Fluorophore Research :Studies have shown that certain fluorophores, which are compounds that can re-emit light upon light excitation, have interesting properties in different solvents. This research is crucial for developing new materials for sensing and imaging applications. The unusual fluorescence properties of similar compounds suggest potential applications in designing novel fluorogenic sensors and materials (S. Uchiyama et al., 2006).
Materials Science and Polymer Chemistry :Research into fluorinated benzene derivatives often intersects with materials science, particularly in the synthesis of novel copolymers. These materials have a range of applications due to their unique physical and chemical properties. The studies involving fluoro, methoxy, and methyl ring-disubstituted compounds provide insights into the synthesis and characterization of materials that could include structures similar to 1-Fluoro-2-(methoxymethyl)benzene (G. Kharas et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-fluoro-2-(methoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBQWUVKCIEIRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438459 | |
Record name | 1-fluoro-2-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-(methoxymethyl)benzene | |
CAS RN |
148760-23-0 | |
Record name | 1-fluoro-2-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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